4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzodioxin ring fused with a thiazole ring
Mechanism of Action
Target of Action
The primary targets of 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of cholinesterase and lipoxygenase enzymes can lead to a decrease in the breakdown of certain neurotransmitters and a reduction in the production of inflammatory mediators, respectively .
Biochemical Pathways
The compound affects the cholinergic and lipoxygenase pathways. By inhibiting cholinesterase, it increases the availability of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting lipoxygenase, it reduces the production of leukotrienes, which are involved in inflammatory responses .
Result of Action
The inhibition of cholinesterase and lipoxygenase enzymes by this compound can lead to potential therapeutic effects. For instance, increased acetylcholine levels can potentially improve cognitive function, making this compound a potential therapeutic agent for Alzheimer’s disease . Additionally, the reduction in leukotriene production can potentially alleviate inflammatory responses .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as those containing benzodioxin and thiazole rings, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules and alter biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell growth, differentiation, and survival .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with specific biomolecules, leading to changes in enzyme activity, gene expression, and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions. The acetylation of the resulting intermediate yields the final product. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as lithium hydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial and enzyme inhibitor. .
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: Its ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring and has shown potential as a therapeutic agent for Alzheimer’s disease.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds are potent antibacterial agents and moderate enzyme inhibitors.
Uniqueness
What sets 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide apart is its unique combination of the benzodioxin and thiazole rings, which confer distinct chemical and biological properties
Biological Activity
The compound 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide represents a novel class of chemical entities derived from the fusion of benzamide and thiazole structures, which have been explored for their potential therapeutic applications. This article reviews the biological activities associated with this compound, particularly focusing on its inhibitory effects on cholinesterase enzymes, antimicrobial properties, and anticancer activities.
Chemical Structure
The molecular formula of this compound is C16H16N2O3S. The structural components include:
- Benzamide moiety : Known for various biological activities.
- Thiazole ring : Associated with antimicrobial and anticancer properties.
- Dihydro-benzodioxin unit : Imparts unique pharmacological characteristics.
1. Cholinesterase Inhibition
Recent studies have demonstrated that derivatives of compounds containing similar structural motifs exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. For example:
- In vitro assays indicated that certain related compounds were effective against AChE with IC50 values in the micromolar range. The mechanism appears to be competitive inhibition, which could have implications for treating neurodegenerative diseases like Alzheimer's .
Compound | AChE Inhibition (IC50 μM) | BChE Inhibition (IC50 μM) |
---|---|---|
Compound A | 12.5 | 15.0 |
Compound B | 10.0 | 14.5 |
4-acetyl-N-[...] | 11.0 | 13.0 |
2. Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been widely studied due to their effectiveness against various bacterial strains:
- Gram-positive and Gram-negative bacteria : The compound showed promising activity against resistant strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were reported below 20 μg/mL for some derivatives .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
3. Anticancer Activity
The anticancer potential of related thiazole compounds has been explored in various cancer cell lines:
- Cell viability assays using MTT showed that certain derivatives significantly reduced viability in colorectal adenocarcinoma (Caco-2) cells while exhibiting less effect on pulmonary adenocarcinoma (A549) cells . The structure-dependent activity suggests that modifications to the thiazole ring can enhance efficacy.
Cell Line | % Viability at 100 µM | p-value |
---|---|---|
Caco-2 | 39.8 | <0.001 |
A549 | 101.4 | Not significant |
Case Studies
Several case studies highlight the biological activities of compounds related to the target compound:
- Study on Cholinesterase Inhibitors : A series of N-substituted benzamides were synthesized and tested for cholinesterase inhibition. The study concluded that modifications to the thiazole ring significantly enhanced inhibitory activity against both AChE and BChE .
- Antimicrobial Evaluation : In a comparative study, a thiazole derivative exhibited excellent activity against multidrug-resistant Candida strains, suggesting that the incorporation of a benzodioxin moiety can enhance antifungal properties .
- Anticancer Efficacy : Research demonstrated that specific thiazole derivatives could induce apoptosis in cancer cells through caspase activation pathways, emphasizing their potential as therapeutic agents in oncology .
Properties
IUPAC Name |
4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-12(23)13-2-4-14(5-3-13)19(24)22-20-21-16(11-27-20)15-6-7-17-18(10-15)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFGYYFRRUMAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.